2-Methyl-3-butyn-2-amine; sulfuric acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbut-3-yn-2-amine can be synthesized through the reaction of acetylene with acetone in the presence of a base or a Lewis acid catalyst. Another method involves the reaction of 3-chloro-3-methyl-1-butyne with ammonia .
Industrial Production Methods
Industrial production of 2-methylbut-3-yn-2-amine typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methylbut-3-yn-2-amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
2-Methylbut-3-yn-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methylbut-3-yn-2-amine involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The specific molecular targets and pathways involved depend on the particular application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-methyl-1-butyne
- 1,1-Dimethylpropargylamine
- N-Methylpropargylamine
- N-Boc-propargylamine
Uniqueness
2-Methylbut-3-yn-2-amine is unique due to its specific structural features, such as the presence of both an alkyne and an amine functional group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C5H11NO4S |
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Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-methylbut-3-yn-2-amine;sulfuric acid |
InChI |
InChI=1S/C5H9N.H2O4S/c1-4-5(2,3)6;1-5(2,3)4/h1H,6H2,2-3H3;(H2,1,2,3,4) |
InChI Key |
AFCNQUPZYMLJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)N.OS(=O)(=O)O |
Origin of Product |
United States |
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